molecular formula C16H23BrN2O2 B4947281 2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B4947281
M. Wt: 355.27 g/mol
InChI Key: HSKHZOVGVATKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group and a piperidinylacetamide moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-12(2)19-8-6-14(7-9-19)18-16(20)11-21-15-5-3-4-13(17)10-15/h3-5,10,12,14H,6-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKHZOVGVATKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 3-bromophenoxyacetic acid: The 3-bromophenol is then reacted with chloroacetic acid in the presence of a base to form 3-bromophenoxyacetic acid.

    Formation of the piperidinylacetamide moiety: The 3-bromophenoxyacetic acid is then reacted with 1-(propan-2-yl)piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the piperidinylacetamide moiety may interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • 2-(3-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • 2-(3-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Uniqueness

2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which may enhance its interaction with specific molecular targets compared to its chloro, fluoro, or methyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.